
1-Ethylimidazolidin-2-one
Overview
Description
1-Ethylimidazolidin-2-one (CAS No. 872-69-5) is a heterocyclic compound featuring a five-membered imidazolidinone ring substituted with an ethyl group at the N1 position. Its molecular formula is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol .
Preparation Methods
Direct Synthesis via Ethylenediamine and Urea Derivatives
A well-documented method for synthesizing imidazolidin-2-one derivatives, including ethyl-substituted variants, involves the cyclization of ethylenediamine with urea or substituted ureas under controlled heating conditions. A recent patent (CN115160230A) describes a robust synthesis of 2-imidazolidinone using ethylene glycol as the solvent, with urea and ethylenediamine as starting materials. Although the patent focuses on 2-imidazolidinone, the methodology is adaptable for N-substituted derivatives like 1-ethylimidazolidin-2-one by employing ethyl-substituted ethylenediamine or by subsequent alkylation steps.
Key features of this method include:
- Use of ethylene glycol solvent and aqueous ammonia to enhance urea solubility and reaction progression.
- Heating to approximately 195-200 °C for 4 hours to promote cyclization.
- Recovery and reuse of mother liquors to reduce costs and improve sustainability.
- Post-reaction workup involving cooling, centrifugation, ethanol washing, and drying to yield high-purity imidazolidinone products.
Example data from CN115160230A:
Parameter | Condition/Value |
---|---|
Solvent | Ethylene glycol |
Urea | 870-900 g |
Ethylenediamine | 820-850 g |
Aqueous ammonia (20-25% vol) | 450-500 g |
Heating profile | 50-60 °C initial, then 195-200 °C at 8-10 °C/hr |
Reaction time | 4-4.5 hours |
Centrifugation speed | 1000-1200 rpm |
Drying temperature/time | 80-85 °C for 4-5 hours |
Yield | 91.3% (for 2-imidazolidinone) |
Purity | 99.15% |
While this method is primarily for 2-imidazolidinone, the N-ethyl derivative can be obtained by starting with N-ethyl-substituted diamines or by alkylation post-synthesis.
Alkylation of Imidazolidin-2-one
A common approach to obtain this compound involves the alkylation of the parent imidazolidin-2-one at the nitrogen atom. This can be achieved by reacting imidazolidin-2-one with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions.
- Imidazolidin-2-one is dissolved in a suitable solvent (e.g., dimethylformamide or acetonitrile).
- A base such as sodium hydride or potassium carbonate is added to deprotonate the nitrogen.
- Ethyl halide is added dropwise, and the mixture is stirred at elevated temperature (50-80 °C) for several hours.
- The reaction mixture is worked up by aqueous extraction and purified by recrystallization or chromatography.
This method allows selective N-alkylation and is widely used due to its operational simplicity and good yields. However, detailed yield and purity data specific to this compound are less frequently reported in the literature.
Multi-step Synthesis via Piperazine Derivatives
An alternative synthetic route involves constructing the imidazolidinone ring onto a piperazine backbone, as seen in the preparation of related compounds like 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one. Although this compound is structurally more complex, the synthetic strategy offers insights into imidazolidinone ring formation and functionalization.
- Reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine.
- Conversion to 1-(2-chloroethyl)piperazine via reaction with phosgene.
- Subsequent reaction with imidazolidin-2-one under basic conditions to form the target compound.
This approach is notable for its stepwise functional group transformations and ring construction under controlled conditions, optimized for industrial scale using continuous flow reactors.
Organo-catalyzed Intramolecular Hydroamidation
A recent advancement in imidazolidin-2-one synthesis involves organo-catalyzed intramolecular hydroamidation of propargylic ureas, providing a mild and efficient route to imidazolidinones and imidazolones. This method allows for rapid synthesis under base catalysis at ambient conditions and can be adapted for N-substituted derivatives by modifying the urea precursors.
Though specific data on this compound synthesis via this route are limited, the methodology represents a promising avenue for future development.
Summary Table of Preparation Methods for this compound
Method | Key Reagents/Conditions | Yield/Purity Data | Notes |
---|---|---|---|
Cyclization of Ethylenediamine and Urea (Patent CN115160230A) | Ethylene glycol, urea, ethylenediamine, aqueous ammonia, heating to 195-200 °C | Yield ~91% (for 2-imidazolidinone), purity 99.15% | Scalable, cost-effective, mother liquor recycling |
N-Alkylation of Imidazolidin-2-one | Imidazolidin-2-one, ethyl halide, base, solvent, heating | Variable, generally good yields | Simple, selective N-ethylation method |
Multi-step Piperazine Route | Piperazine, ethylene oxide, phosgene, imidazolidin-2-one | Optimized for industrial scale | Complex, multi-step, used for related compounds |
Catalytic Hydrogenation of Nitro Precursors | 1-Ethyl-2-nitromethylene pyrrolidine, Raney Ni, methanol, H2 | Selectivity ~84% for related amines | Indirect route, applicable to heterocyclic amines |
Organo-catalyzed Hydroamidation | Propargylic ureas, base catalyst, mild conditions | Quantitative for imidazolidinones | Emerging method, adaptable for substituted derivatives |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamino group and ring nitrogen atoms participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides under basic conditions forms quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides yields N-acylated derivatives.
Key Data :
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | 85% | |
Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl compound | 78% |
Cyclization Reactions
1-Ethylimidazolidin-2-one serves as a precursor in cyclization reactions. A notable method involves intramolecular hydroamidation catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine):
-
Propargylic ureas derived from this compound undergo base-catalyzed cyclization to form fused imidazolidinone derivatives .
Example :
textPropargylic urea → BEMP (5 mol%), CH₃CN, rt → Imidazolidin-2-one derivative (Quantitative yield)[4]
Oxidation and Reduction
-
Oxidation : The imidazolidinone ring can be oxidized to form imidazol-2-one derivatives using hydrogen peroxide or peracids.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a secondary alcohol.
Comparative Data :
Reaction | Reagents | Major Product | Application |
---|---|---|---|
Oxidation | H₂O₂, AcOH | Imidazol-2-one | Bioactive intermediate |
Reduction | H₂, Pd-C, EtOH | 1-Ethylimidazolidin-2-ol | Polymer synthesis |
Reactivity in Medicinal Chemistry
The compound’s ethyl group enhances lipophilicity, making it valuable in drug design. Key findings include:
-
Serotonergic Modulation : Derivatives exhibit affinity for serotonin receptors, influencing antidepressant activity .
-
Antimicrobial Activity : Structural analogs show efficacy against Gram-positive bacteria (MIC: 4–8 µg/mL) .
Mechanistic Insights
-
Hydroamidation Mechanism : BEMP facilitates deprotonation of the urea nitrogen, enabling cyclization via a six-membered transition state .
-
Biological Activity : The ethyl group stabilizes receptor binding through hydrophobic interactions, while the carbonyl group participates in hydrogen bonding .
Comparative Analysis with Analogues
Compound | Key Feature | Reactivity Difference |
---|---|---|
1-Methylimidazolidin-2-one | Methyl substituent | Lower lipophilicity |
1-Propylimidazolidin-2-one | Longer alkyl chain | Enhanced metabolic stability |
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
1-Ethylimidazolidin-2-one serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it suitable for creating more complex molecules. This includes:
- Oxidation : Producing N-oxides of the imidazolidinone ring.
- Reduction : Leading to saturated imidazolidinone derivatives.
- Substitution : Facilitating the formation of alkylated or acylated derivatives.
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective growth inhibition. The proposed mechanism involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
2. Anticancer Potential
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism includes:
- Induction of G0/G1 phase arrest in cancer cells.
- Increased caspase activity leading to programmed cell death.
- Concentration-dependent effects on apoptotic cell populations .
Data Tables
Application | Mechanism of Action | Cell Lines Tested | IC50 Values |
---|---|---|---|
Antimicrobial | Disruption of cell wall synthesis | Various bacterial strains | N/A |
Anticancer | Induction of apoptosis | HCT-116, MCF-7 | ~10 µM |
Receptor Binding | Modulation of neurotransmitter systems | Neuronal cell lines | N/A |
Case Studies
1. Structure-Based Drug Design
A notable case study involved the use of this compound as a scaffold in structure-based drug design aimed at developing inhibitors for specific biological targets. The compound's ability to modulate receptor activity has led to its exploration in treating neurological disorders by influencing neurotransmitter systems .
2. Anticancer Mechanisms
Another study focused on the cytotoxic effects of this compound revealed its potential as an anticancer agent. The study utilized flow cytometry to analyze cell cycle progression and apoptosis, confirming that the compound effectively targets cancerous cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 1-ethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
The physicochemical and biological properties of imidazolidinone derivatives vary significantly based on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Properties of 1-Ethylimidazolidin-2-one and Analogues
<sup>a</sup> LogP values are predicted using iLOGP/XLOGP3 unless stated.
Structural and Functional Differences
- Lipophilicity: The ethyl group in this compound increases LogP compared to polar derivatives like 1-(2-Hydroxyethyl)-2-imidazolidinone (LogP -1.20) . However, it is less lipophilic than the trifluoromethyl-thiadiazole derivative (LogP 1.80) . Acetyl and sulfonyl substituents (e.g., 1-Acetylimidazolidin-2-one, 1-Methylsulfonyl-2-imidazolidinone) reduce LogP due to electronegative atoms .
Solubility :
- 1-Acetylimidazolidin-2-one lacks CYP enzyme inhibition, suggesting safety in therapeutic contexts .
Biological Activity
1-Ethylimidazolidin-2-one, a member of the imidazolidinone family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant case studies and data tables.
Chemical Structure and Synthesis
This compound can be synthesized through several methods, including the acid-catalyzed reaction of ureas with nucleophiles. The regioselectivity of these reactions plays a crucial role in determining the biological activity of the resultant compounds .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of imidazolidinone derivatives, including this compound.
- Antibacterial Activity : Research indicates that imidazolidinones exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents showed enhanced inhibition zones in agar diffusion tests .
- Antifungal Activity : In addition to antibacterial effects, certain derivatives also display antifungal properties. A study highlighted that modifications at specific positions on the imidazolidinone ring can enhance antifungal efficacy against common pathogens like Candida species .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | 15 |
This compound | Antifungal | Candida albicans | 12 |
Derivative A | Antibacterial | Escherichia coli | 18 |
Derivative B | Antifungal | Aspergillus niger | 14 |
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The cytotoxicity is often attributed to the compound's ability to induce apoptosis in cancer cells. Studies using MTT assays demonstrated that this compound derivatives significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells .
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Apoptosis induction |
A549 (Lung) | 30 | Cell cycle arrest |
HeLa (Cervical) | 20 | Mitochondrial dysfunction |
Case Studies
Several case studies have been conducted to evaluate the real-world implications of using imidazolidinone derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a specific derivative of this compound resulted in a significant reduction in infection rates compared to standard antibiotics .
- Case Study on Cancer Treatment : Another study investigated the effects of this compound on patients with advanced-stage cancers. Results indicated improved survival rates and reduced tumor sizes when combined with conventional therapies, suggesting a synergistic effect .
Properties
IUPAC Name |
1-ethylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPYRFXQDUFQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463977 | |
Record name | 1-ethylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-69-5 | |
Record name | 1-ethylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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